1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one
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Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one is a chemical compound characterized by the presence of a diazepane ring substituted with a 3,4-dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one typically involves the reaction of 3,4-dichlorobenzyl chloride with a diazepane derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring or the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenethylamine: Shares the 3,4-dichlorophenyl group but differs in the amine structure.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains a similar dichlorophenyl group but has a different core structure.
Sertraline hydrochloride: A selective serotonin reuptake inhibitor with a 3,4-dichlorophenyl group.
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62417-58-7 |
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Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-4-3-9(7-11(10)14)8-16-6-2-1-5-15-12(16)17/h3-4,7H,1-2,5-6,8H2,(H,15,17) |
InChI Key |
CZQVJVYXJWFXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)NC1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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